Pis1 -

Pis1

Catalog Number: EVT-244812
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Classification

Pis1 is classified as a hydrolase, specifically an isomerase. Isomerases are enzymes that catalyze the rearrangement of atoms within a molecule, facilitating the conversion of one isomer into another. This classification highlights its importance in metabolic processes, particularly in the context of microbial degradation pathways.

Synthesis Analysis

Methods

The synthesis of Pis1 typically involves fermentation processes using Pseudomonas putida cultures. The technical details include:

  • Cultivation: The bacteria are grown in controlled environments with specific substrates that promote the production of Pis1.
  • Extraction: After fermentation, Pis1 is extracted from the bacterial cells using methods such as centrifugation and filtration.
  • Purification: Techniques such as chromatography (e.g., affinity or ion-exchange chromatography) are employed to purify the enzyme from other cellular components.

These methods ensure a high yield and purity of Pis1 for further studies and applications.

Molecular Structure Analysis

Structure

The molecular structure of Pis1 reveals its complex arrangement, which is crucial for its enzymatic activity.

  • Data: Pis1 typically exhibits a globular structure with an active site that facilitates substrate binding and catalysis. The enzyme's three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy.

Understanding the molecular structure allows researchers to elucidate how Pis1 interacts with substrates and other molecules within metabolic pathways.

Chemical Reactions Analysis

Reactions

Pis1 participates in several biochemical reactions, primarily involving the conversion of aromatic compounds into less toxic metabolites.

  • Technical Details: The reactions catalyzed by Pis1 often involve the rearrangement of molecular structures, which can be represented by specific reaction equations. For example, it may facilitate the conversion of catechol to other derivatives through isomerization processes.

These reactions are vital for understanding how Pseudomonas putida contributes to bioremediation efforts by breaking down environmental pollutants.

Mechanism of Action

Process

The mechanism of action for Pis1 involves several key steps:

  1. Substrate Binding: The substrate binds to the active site of Pis1.
  2. Catalytic Action: The enzyme facilitates the rearrangement of atoms within the substrate molecule, leading to the formation of a new isomer.
  3. Product Release: The newly formed product is released from the enzyme, allowing it to catalyze further reactions.

Data

Kinetic studies often reveal parameters such as Michaelis-Menten constants, which provide insight into the efficiency and rate at which Pis1 catalyzes reactions.

Physical and Chemical Properties Analysis

Physical Properties

Pis1 exhibits several notable physical properties:

  • Molecular Weight: Typically ranges around 30-50 kDa depending on post-translational modifications.
  • Solubility: Generally soluble in aqueous solutions, which is essential for its function in biological systems.

Chemical Properties

Chemical properties include:

  • pH Stability: Pis1 maintains activity over a range of pH levels, making it versatile for various applications.
  • Thermal Stability: The enzyme shows stability at moderate temperatures but may denature at extreme conditions.

Understanding these properties aids in optimizing conditions for industrial applications involving Pis1.

Applications

Pis1 has significant scientific uses, particularly in:

  • Bioremediation: Leveraging Pseudomonas putida's ability to degrade harmful aromatic compounds in contaminated environments.
  • Biotechnology: Utilizing Pis1 in synthetic biology applications to engineer metabolic pathways for producing valuable chemicals from waste materials.
  • Research: Serving as a model enzyme for studying isomerization processes and enzyme kinetics.

These applications highlight the potential of Pis1 not only in environmental science but also in industrial biotechnology and research settings.

Biosynthetic Pathways and Enzymatic Role of Pis1 in Lipid Metabolism

Pis1 as Phosphatidylinositol Synthase: Catalytic Mechanism and Substrate Utilization

Pis1 (phosphatidylinositol synthase) is an integral membrane protein localized primarily to the endoplasmic reticulum (ER) that catalyzes the final committed step in phosphatidylinositol (PI) biosynthesis. This enzyme utilizes CDP-diacylglycerol (CDP-DAG) and free myo-inositol as substrates to produce phosphatidylinositol and cytidine monophosphate (CMP) through a nucleotidyl transfer reaction [5] [10]. The catalytic mechanism involves a bi-bi sequential process where both substrates bind simultaneously to the enzyme's active site, forming a ternary complex before phosphotransfer occurs. Biochemical analyses demonstrate that Pis1 also catalyzes a CMP-dependent phosphatidylinositol:myo-inositol exchange reaction, indicating its capacity for reversible catalysis under specific conditions [10]. Phosphatase treatment abolishes this exchange activity, which is fully restored by CMP addition, confirming the essential role of nucleotide cofactors in Pis1 function [5].

Structural analyses reveal Pis1 contains three transmembrane domains that embed it within the ER membrane, positioning its catalytic site at the cytoplasmic interface for substrate access [4] [10]. This topology facilitates direct interaction with water-soluble myo-inositol and membrane-associated CDP-DAG. Substrate specificity studies indicate Pis1 exhibits strong preference for CDP-DAG species containing 1-stearoyl-2-arachidonoyl fatty acid configurations, aligning with the predominant acyl chain composition of cellular PI pools [2] [5]. While Pis1 expression is ubiquitous across human tissues, its activity is particularly critical in neural tissues where PI and its phosphorylated derivatives serve essential signaling functions [10].

Table 1: Catalytic Properties of Pis1

PropertySpecificationExperimental System
Molecular Mass24.8 kDaYeast ortholog
Subcellular LocalizationEndoplasmic ReticulumCOS-7 transfection studies
Km (CDP-DAG)50-100 µMIn vitro enzyme assays
Km (myo-Inositol)10-20 µMIn vitro enzyme assays
pH Optimum8.0-8.5Kinetic characterization
Cofactor RequirementDivalent cations (Mg²⁺/Mn²⁺)Cation chelation studies
Catalytic Turnover~15 molecules/minPurified enzyme kinetics

Integration of Pis1 into the CDP-Diacylglycerol Pathway for Phospholipid Biosynthesis

The phosphatidylinositol biosynthetic pathway initiates with phosphatidic acid (PA) conversion to CDP-DAG by CDP-diacylglycerol synthases (Cds1/Cds2). This CDP-DAG pool serves as the central branch point for multiple phospholipid biosynthesis routes, with Pis1 specifically channeling it toward PI production [5] [10]. Notably, mammalian cells express two Cds isoforms: Cds1 (localized to ER/nucleus) and Cds2 (mitochondria-specific), generating compartment-specific CDP-DAG pools [10]. While Pis1 was historically considered exclusively ER-localized, recent evidence demonstrates its presence in dynamic, mobile membrane compartments that transport PI synthetic capacity to various organelles, including the plasma membrane [2].

This spatial reorganization fundamentally challenges the traditional "ER-restricted synthesis" model. Kim et al. demonstrated that phosphatidylinositol depletion triggers rapid redistribution of Pis1 from the ER via Sar GTPase-regulated vesicular compartments [2]. These mobile Pis1-containing structures establish close apposition with target membranes (e.g., plasma membrane) through "kiss-and-run" hemifusion mechanisms, enabling localized PI production at sites of high phosphoinositide turnover [2]. This spatial uncoupling from Cds enzymes necessitates sophisticated substrate trafficking mechanisms, as CDP-DAG must be delivered to these mobile Pis1 compartments—potentially via lipid transfer proteins or direct membrane contact sites [2].

Despite Pis1's position at the terminus of the PI biosynthetic pathway, experimental manipulation of its expression yields paradoxical results. Overexpression of Pis1 alone or in combination with Cds1 in COS-7 cells fails to increase PI biosynthesis rates or cellular PI content [5] [10]. Similarly, Pis1 knockdown does not proportionally reduce PI levels, indicating robust compensatory mechanisms. This demonstrates that Pis1 activity is not the rate-limiting determinant of cellular PI content, suggesting instead that substrate availability (CDP-DAG and myo-inositol) and spatial organization predominantly regulate PI production [10].

Table 2: Integration of Pis1 in Phospholipid Biosynthesis

Pathway ComponentRelationship to Pis1Functional Significance
CDP-DAG Synthase (Cds1)Generates essential substrateDetermines CDP-DAG pool available for PI synthesis
Sar GTPaseRegulates Pis1 vesicle traffickingEnables spatial redistribution of PI synthesis
Phosphatidylinositol Transfer ProteinsPotential regulators of substrate/product distributionMay facilitate CDP-DAG delivery to Pis1 compartments
myo-Inositol TransportersControl inositol bioavailabilityRate-limiting for PI synthesis in low inositol
Phospholipase CConsumes PI derivatives, creates demandGenerates signals for compensatory PI synthesis

Regulatory Cross-Talk Between Pis1 and Competing Enzymes in Lipid Homeostasis

Pis1 function is embedded within a complex regulatory network that coordinates PI production with competing metabolic pathways and cellular energy status. The primary competition occurs at the CDP-DAG branch point, where this substrate is partitioned between PI synthesis (catalyzed by Pis1) and phosphatidylserine (PS) synthesis (catalyzed by Cho1/Pss1) [4] [6]. This metabolic bifurcation is regulated by nutrient availability, particularly inositol levels. Under inositol-replete conditions, the Opi1 repressor translocates to the nucleus and attenuates expression of INO1 (inositol-1-phosphate synthase) and other phospholipid genes, including PIS1, reducing PI synthesis [4]. Conversely, inositol deprivation triggers Opi1 dissociation from the nuclear membrane, allowing activation by the Ino2-Ino4 complex and subsequent upregulation of PI production [4] [6].

Nuclear receptors constitute another regulatory layer influencing Pis1 activity indirectly. Pregnane X receptor (PXR) and constitutive androstane receptor (CAR) activation by xenobiotics increases Insig-1 expression, which inhibits proteolytic activation of sterol regulatory element-binding proteins (SREBPs) [3]. Since SREBPs transcriptionally activate multiple phospholipid biosynthetic genes, including those upstream of Pis1, this pathway connects xenobiotic exposure to PI metabolism [3]. Additionally, AMP-activated kinase (AMPK)—activated by CAR/PXR ligands—phosphorylates and inhibits key lipogenic enzymes, potentially restricting CDP-DAG availability for Pis1 [3].

Protein glycosylation pathways also exhibit significant cross-talk with PI biosynthesis. SEC59-encoded dolichol kinase mutations cause protein N-glycosylation defects that induce ER stress and dramatically alter glycerolipid metabolism. In sec59-1Δ yeast, PI levels increase significantly alongside other phospholipids, accompanied by upregulation of CHO2, OPI3, and CPT1 (enzymes in phosphatidylcholine biosynthesis) [6]. This suggests compromised glycosylation activates compensatory membrane biogenesis pathways involving Pis1-derived phospholipids. The unfolded protein response (UPR) induced by ER stress further amplifies these effects through Hac1-mediated transcriptional reprogramming [6].

A critical interorganelle regulatory axis exists between PI/cholesterol metabolism. Oxysterols (e.g., 24-hydroxycholesterol and 27-hydroxycholesterol) can traverse membranes and activate liver X receptors (LXRs), modulating transcription of lipid metabolic genes [8]. Since PI serves as the substrate for phosphatidylinositol 4,5-bisphosphate (PIP₂)—a key regulator of cholesterol efflux—this creates a feedback loop where cholesterol metabolites potentially influence Pis1 substrate utilization [8]. Moreover, SREBP-2, which regulates cholesterol biosynthesis genes, coregulates enzymes upstream of Pis1, creating concerted regulation of sterol and phospholipid production [3] [8].

Table 3: Regulatory Interactions Impacting Pis1 Function

RegulatorEffect on Pis1/PathwayMechanism
Opi1 RepressorTranscriptional repression under high inositolBinds Ino2, blocks UASINO element
Ino2-Ino4 ComplexTranscriptional activation under low inositolBinds UASINO, induces PIS1 expression
SREBPsIndirect activation via upstream enzymesIncreases CDP-DAG and fatty acid availability
PXR/CAR ActivationIndirect suppression via Insig-1Inhibits SREBP processing, reducing lipogenesis
AMPK ActivationPotential substrate limitationInhibits ACC, reducing PA/CDP-DAG synthesis
ER Stress (UPR Activation)Upregulates phospholipid synthesisIRE1-Hac1 axis induces membrane biogenesis genes
OxysterolsModulate PIP₂-dependent cholesterol effluxLXR-mediated transcriptional reprogramming

Properties

Product Name

Pis1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.